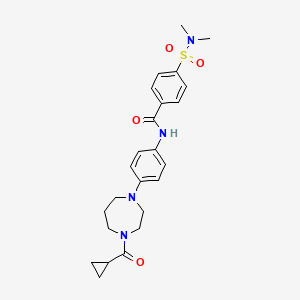

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 1226457-08-4

Cat. No.: VC6433745

Molecular Formula: C24H30N4O4S

Molecular Weight: 470.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226457-08-4 |

|---|---|

| Molecular Formula | C24H30N4O4S |

| Molecular Weight | 470.59 |

| IUPAC Name | N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(dimethylsulfamoyl)benzamide |

| Standard InChI | InChI=1S/C24H30N4O4S/c1-26(2)33(31,32)22-12-6-18(7-13-22)23(29)25-20-8-10-21(11-9-20)27-14-3-15-28(17-16-27)24(30)19-4-5-19/h6-13,19H,3-5,14-17H2,1-2H3,(H,25,29) |

| Standard InChI Key | XPVCANCKOWHCLX-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the cyclopropanecarbonyl group, which is a common motif in medicinal chemistry for enhancing metabolic stability.

-

Introduction of the 1,4-diazepane ring, a heterocyclic structure often used for its pharmacological activity.

-

Coupling reactions to attach the phenyl and benzamide groups.

-

Dimethylation of the sulfamoyl group, which may improve solubility or bioavailability.

Table 2: Example Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Cyclopropanecarbonyl chloride | Introduce cyclopropane functionality |

| 2 | Diazepane precursor + base | Diazepane ring formation |

| 3 | Benzoyl chloride derivatives | Amide bond formation |

Potential Applications

This compound's design suggests it may have applications in:

-

Pharmaceutical Research: The diazepane ring and sulfonamide groups are common in drug discovery for targeting central nervous system disorders or as enzyme inhibitors.

-

Biochemical Studies: The compound's functional groups suggest potential interactions with proteins or receptors.

Structural Analogues

Compounds with similar diazepane or sulfonamide structures have been studied for their:

Research Findings

Studies on related compounds indicate:

Limitations and Challenges

While promising, challenges include:

-

Synthetic Complexity: Multi-step synthesis may limit scalability.

-

Toxicity Concerns: Sulfonamides can sometimes trigger allergic reactions.

-

Bioavailability: Cyclopropane groups may affect absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume